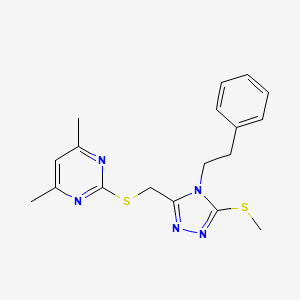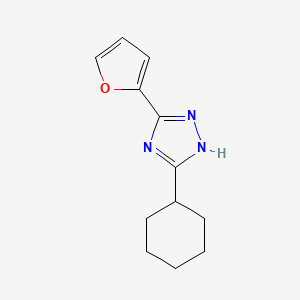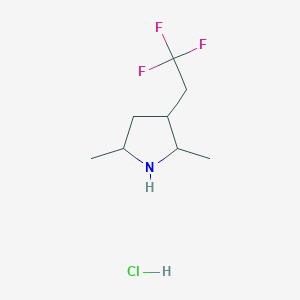
2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C8H15ClF3N . It has a molecular weight of 217.66 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C8H15ClF3N . Detailed structural analysis would require more specific techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Synthetic Applications :
- The paper titled "Synthesis, spectroscopic and structural characterization of novel interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine" by Chernov'yants et al. (2011) discusses the synthesis and characterization of novel compounds that might be related to your compound of interest, indicating potential applications in synthetic chemistry (Chernov'yants et al., 2011).
Catalytic Properties :
- The study "4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism" by Liu et al. (2014) explores the use of a similar compound in catalysis, suggesting that related compounds might have applications in promoting chemical reactions (Liu et al., 2014).
Organic Synthesis :
- In the research "Microwave-assisted fluorination of 2-acylpyrroles: synthesis of fluorohymenidin" by Troegel and Lindel (2012), the synthesis of fluorinated pyrrole derivatives is discussed. This might be relevant since it involves similar chemical structures and could indicate potential methods of synthesizing or modifying your compound (Troegel & Lindel, 2012).
Photodynamic Therapy :
- The paper "Synthetic bacteriochlorins with integral spiro-piperidine motifs" by Reddy et al. (2013) describes the synthesis of bacteriochlorins with spiro-piperidine units, indicating potential applications in photodynamic therapy, an area that could be explored with similar pyrrolidine derivatives (Reddy et al., 2013).
Propiedades
IUPAC Name |
2,5-dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c1-5-3-7(6(2)12-5)4-8(9,10)11;/h5-7,12H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIZGQXMIYQIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

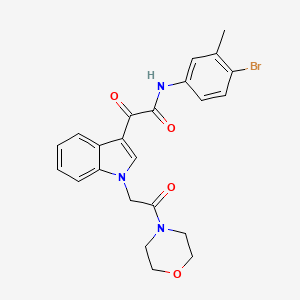
![3-butyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861388.png)
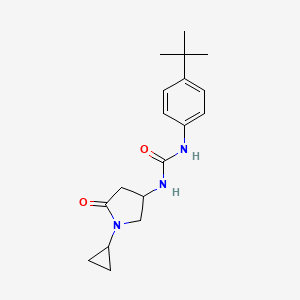
![N-(2,3-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2861391.png)
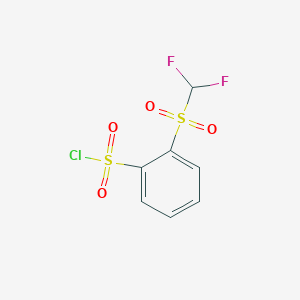

![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2861395.png)
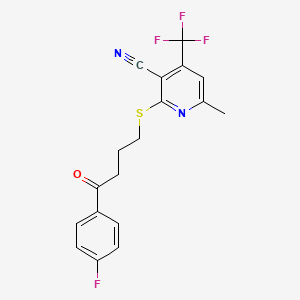
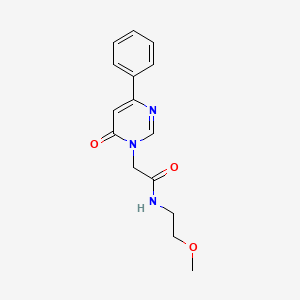
![5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2861402.png)
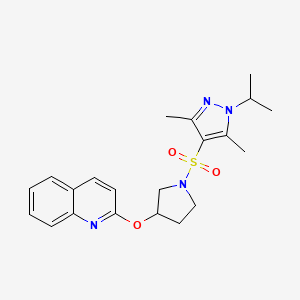
![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)
